1-(4-Methylphenyl)-2-nitroethanone
Description
1-(4-Methylphenyl)-2-nitroethanone is an aromatic ketone derivative featuring a nitro group at the α-position of the acetophenone backbone and a methyl substituent at the para position of the phenyl ring. Its molecular formula is C₉H₉NO₃, with a calculated molecular weight of 179.17 g/mol. The compound is synthesized via multi-step routes, including reductions, tosylations, and nucleophilic substitutions, as seen in analogous pathways for related structures (e.g., NaBH₄-mediated reductions of acetophenones and subsequent functionalization) .
However, its toxicological profile remains understudied, necessitating precautions akin to nitroaromatic compounds (e.g., avoiding inhalation or dermal exposure) .
Properties
CAS No. |
62968-73-4 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-nitroethanone |
InChI |
InChI=1S/C9H9NO3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5H,6H2,1H3 |
InChI Key |
CCNOEADSOPKDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxy and Methoxy Substituents
- 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone (C₉H₉NO₄, 195.17 g/mol): The addition of a hydroxy group at the ortho position raises the melting point to 134°C and introduces hydrogen-bonding capabilities, influencing crystal packing and solubility .
Halogenated Derivatives
- 1-(3,5-Dichloro-2-hydroxyphenyl)-2-nitroethanone (C₈H₅Cl₂NO₄, 250.04 g/mol): Chlorine atoms increase molecular weight and lipophilicity, with a melting point of 137°C. The electron-withdrawing effect of Cl may reduce nitro group reactivity .
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Property |
|---|---|---|---|---|
| This compound | 4-Me, α-NO₂ | 179.17 | Not reported | Electrophilic carbonyl |
| 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone | 5-Me, 2-OH, α-NO₂ | 195.17 | 134 | Hydrogen bonding |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-2-nitroethanone | 3,5-Cl, 2-OH, α-NO₂ | 250.04 | 137 | High lipophilicity |
Functional Group Replacements: Nitro vs. Sulfonyl
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone replaces the nitro group with a sulfonyl moiety. Key differences include:
- Crystal Packing : The sulfonyl group facilitates intermolecular C–H···O hydrogen bonds, creating a dihedral angle of 33.56° between aromatic rings. This contrasts with nitro-containing analogs, where steric and electronic effects may alter packing .
- Reactivity : Sulfonyl groups are less electron-withdrawing than nitro, reducing electrophilicity at the carbonyl carbon.
Physical and Chemical Properties
Boiling and Melting Points
- 1-(4-Methylphenyl)ethanone (parent compound without nitro): Boiling point 303 K (59.6°C) .
- Nitro Derivatives: Melting points generally rise with polar substituents (e.g., hydroxy, nitro) due to enhanced intermolecular forces. For example, 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone melts at 134°C , whereas halogenated analogs exceed 135°C .
Crystal Structure and Intermolecular Interactions
- Nitro-containing compounds often exhibit π-π stacking and C–H···O/N hydrogen bonds. For instance, imidazole-imine analogs with nitro groups show dihedral angles of 56° between aromatic planes, driven by steric and electronic effects .
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